
Dibenz(a,h)anthracen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[k]tetraphen-2-ol is an organic compound with the molecular formula C22H14O It is a polycyclic aromatic hydrocarbon (PAH) that consists of four fused benzene rings with a hydroxyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[k]tetraphen-2-ol typically involves transition metal-catalyzed kinetic ring annulation. One common method is the ruthenium-mediated aromatization, which requires multiple steps to achieve the desired product. Another approach involves the use of Yamamoto coupling, although this method has a low yield in the final step .
Industrial Production Methods
Industrial production of Benzo[k]tetraphen-2-ol is less common due to the complexity and low yield of the synthetic routes. advancements in synthetic chemistry may lead to more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[k]tetraphen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: Substitution reactions involve replacing the hydroxyl group with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a hydrocarbon.
Substitution: The major products are halogenated or alkylated derivatives of Benzo[k]tetraphen-2-ol.
Aplicaciones Científicas De Investigación
Benzo[k]tetraphen-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Research on Benzo[k]tetraphen-2-ol includes its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: The compound is studied for its potential therapeutic properties, including its role as an antioxidant or anticancer agent.
Mecanismo De Acción
The mechanism of action of Benzo[k]tetraphen-2-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with proteins, nucleic acids, and other biomolecules. These interactions can influence cellular processes and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Benzo[k]tetraphen-2-ol is similar to other polycyclic aromatic hydrocarbons, such as:
Tetraphene: An angular ortho-fused polycyclic arene consisting of four fused benzene rings.
Benzo[a]anthracene: A polycyclic aromatic hydrocarbon with the chemical formula C18H12.
Uniqueness
The uniqueness of Benzo[k]tetraphen-2-ol lies in its specific structural arrangement and the presence of the hydroxyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
72007-85-3 |
|---|---|
Fórmula molecular |
C22H14O |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
naphtho[1,2-b]phenanthren-2-ol |
InChI |
InChI=1S/C22H14O/c23-18-10-9-15-6-8-17-11-20-16(12-21(17)22(15)13-18)7-5-14-3-1-2-4-19(14)20/h1-13,23H |
Clave InChI |
HSRPWTYLHBXRIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


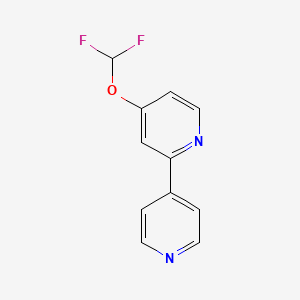
![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
![4-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B13146290.png)

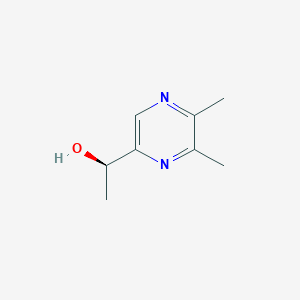
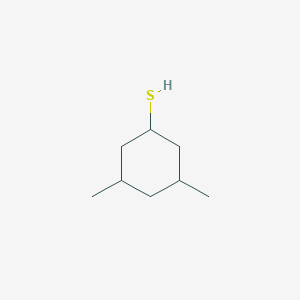

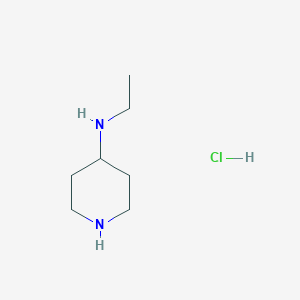
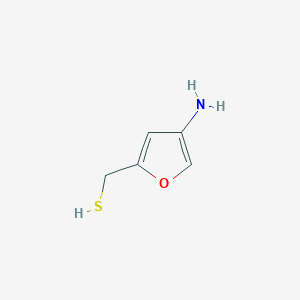
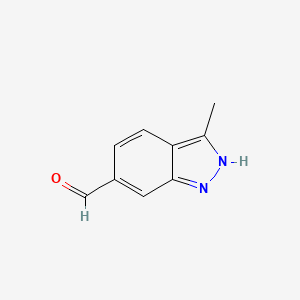
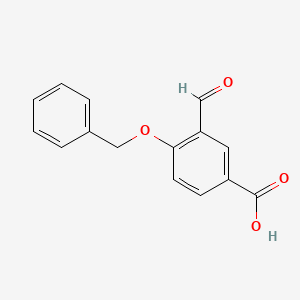
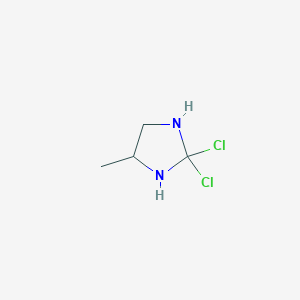
![6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)
